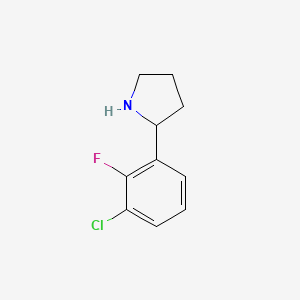

2-(3-Chloro-2-fluorophenyl)pyrrolidine

Description

Contextualizing Substituted Pyrrolidine (B122466) Frameworks in Advanced Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in organic synthesis. Its structural rigidity and the presence of a stereocenter at the point of substitution (in the case of 2-substituted pyrrolidines) make it a valuable building block for creating complex, three-dimensional molecules. nist.govrsc.org The synthesis of 2-substituted pyrrolidines can be achieved through various methods, including the reaction of carbonyl compounds with 3-chloropropylamine. chemicalbook.com Chiral versions of these frameworks are often sought after, and biocatalytic approaches using transaminases have been developed to produce enantiomerically pure 2-substituted pyrrolidines. The pyrrolidine motif is a core component of numerous natural products and pharmacologically active compounds, contributing to their biological activity and pharmacokinetic properties.

Significance of Halogenated Phenyl Moieties in Chemical Scaffolds

The incorporation of halogen atoms, such as chlorine and fluorine, into phenyl rings is a common strategy in the design of functional molecules. Halogens can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. The presence of both a chloro and a fluoro group on the phenyl ring of 2-(3-Chloro-2-fluorophenyl)pyrrolidine is particularly noteworthy. The combination of different halogens can fine-tune the electronic and steric properties of the molecule. For instance, halogenation can lead to the formation of halogen bonds, which are non-covalent interactions that can play a crucial role in molecular recognition and self-assembly. Research has shown that halogenated aryls can enhance chemical yields and enantioselectivities in certain reactions, suggesting that halogen-π interactions can be a significant stabilizing factor in transition states.

Research Trajectories and Scope for this compound

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its significance is highlighted by its use as a key building block in the synthesis of more complex and therapeutically relevant molecules. A prominent example is its incorporation into the structure of potent and orally active murine double minute 2 (MDM2) inhibitors.

One such inhibitor, featuring the this compound moiety, has demonstrated a high affinity for MDM2 and is capable of achieving complete and long-lasting tumor regression in vivo. This compound has progressed to Phase I clinical trials for cancer treatment. The 3-chloro-2-fluorophenyl group in this context plays a crucial role in the molecule's interaction with the MDM2 protein. The future research scope for this compound is therefore intrinsically linked to its potential as a precursor for novel therapeutic agents, particularly in the realm of oncology. Further exploration of its utility in the synthesis of other biologically active compounds remains a promising avenue for investigation.

Physicochemical and Structural Data

Below are tables detailing the known and calculated properties of this compound and a closely related isomer.

Table 1: Calculated Physicochemical Properties for 3-(3-Chloro-2-fluorophenyl)pyrrolidine

| Property | Value | Source |

| Molecular Weight | 199.65 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 199.0564052 Da | PubChem |

| Monoisotopic Mass | 199.0564052 Da | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Table 2: Structural and Identification Information for this compound

| Identifier | Information |

| Molecular Formula | C₁₀H₁₁ClFN |

| IUPAC Name | This compound |

| SMILES | C1CCNC1C2=C(C(=CC=C2)Cl)F |

| InChI Key | (Not available) |

| CAS Number | (Not available) |

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

2-(3-chloro-2-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11ClFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |

InChI Key |

VBJDRWIGOXLCAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloro 2 Fluorophenyl Pyrrolidine and Its Analogues

Development of Divergent Synthetic Routes

Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate. nih.govorganic-chemistry.org This approach is particularly valuable for creating analogues of 2-(3-chloro-2-fluorophenyl)pyrrolidine, allowing for systematic exploration of structure-activity relationships.

Cyclization Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed, often involving the formation of a carbon-nitrogen bond in an intramolecular fashion.

One common approach involves the cyclization of amino alcohols. For instance, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization to form pyrrolidines in good yields. chemicalbook.com Another strategy is the N-heterocyclization of primary amines with diols, which can be catalyzed by transition metal complexes like Cp*Ir. chemicalbook.com

Intramolecular amination of C(sp³)-H bonds represents a more direct and atom-economical approach. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines. chemicalbook.com Additionally, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids can yield 2-substituted pyrrolidines. chemicalbook.com

A versatile method for the synthesis of 2-arylpyrrolidines involves the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines. This method is general for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. mdpi.com

The table below summarizes various cyclization strategies for forming the pyrrolidine ring.

Table 1: Cyclization Strategies for Pyrrolidine Ring Formation| Strategy | Description | Catalyst/Reagent | Ref. |

|---|---|---|---|

| Amino Alcohols | Acid-promoted cyclization of N-carbamate-protected amino alcohols. | Orthoesters | chemicalbook.com |

| Primary Amines and Diols | N-heterocyclization catalyzed by a transition metal complex. | Cp*Ir complex | chemicalbook.com |

| C-H Amination | Copper-catalyzed intramolecular amination of remote unactivated C(sp³)-H bonds. | Copper catalyst | chemicalbook.com |

| Schmidt Reaction | Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids. | Tf₂O | chemicalbook.com |

| Grignard Addition | Diastereoselective addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines. | Grignard reagent | mdpi.com |

Cross-Coupling Reactions for Aryl Substituent Introduction

Cross-coupling reactions are a powerful tool for introducing the 3-chloro-2-fluorophenyl group onto the pyrrolidine scaffold. The Suzuki-Miyaura cross-coupling is a widely used method for this purpose. For example, the coupling of a 2-halopyrrolidine derivative with an appropriately substituted phenylboronic acid can be catalyzed by palladium complexes. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

In the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. Various palladium catalysts and ligands, such as Pd(PPh₃)₄ and XPhos Pd G2/XPhos, have been evaluated to optimize the reaction conditions.

Another approach involves the coupling of (pyrrolyl)zinc chloride with aryl halides using a palladium precatalyst and sterically demanding 2-(dialkylphosphino)biphenyl ligands. This method tolerates a wide range of aryl halides, including those with electron-donating and electron-withdrawing groups.

The table below provides examples of cross-coupling reactions for the synthesis of 2-arylpyrrolidine derivatives.

Table 2: Cross-Coupling Reactions for Aryl Substituent Introduction| Reaction | Catalyst System | Substrates | Ref. |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/RuPhos | 2-iodo-4-chloropyrrolopyridine, phenylboronic acid | |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-iodo-4-chloropyrrolopyridine, (4-(hydroxymethyl)phenyl)boronic acid | |

| Negishi-type | Palladium precatalyst/2-(dialkylphosphino)biphenyl ligand | (Pyrrolyl)zinc chloride, aryl halides |

Multicomponent Reaction Approaches for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex heterocyclic scaffolds like pyrrolidines. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.

One notable MCR for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes. Azomethine ylides can be generated in situ from various precursors, such as α-amino acids or their esters. This strategy allows for the construction of highly substituted pyrrolidines with good stereocontrol. mdpi.com

Another MCR approach involves the reaction of aldehydes, amino esters, and electron-deficient alkenes. For example, a one-pot three-component reaction between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. nih.gov

The table below highlights some multicomponent reactions for the synthesis of pyrrolidine scaffolds.

Table 3: Multicomponent Reactions for Pyrrolidine Scaffolds| Reaction Type | Reactants | Catalyst/Reagent | Product | Ref. |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, glycine (B1666218) methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine | Spirooxindole pyrrolidine derivatives | nih.gov |

| Michael Addition/Cyclization | Aldehydes, amino acid esters, chalcones | Iodine, K₂CO₃ | Pyrrolidine-2-carboxylates | nih.gov |

| One-pot MCR | Amines, aldehydes, sodium diethyl oxaloacetate | - | Pyrrolidine-based iminosugars | nih.gov |

Asymmetric Synthesis and Enantioselective Control

The development of asymmetric methods to control the stereochemistry of the pyrrolidine ring is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Chiral Catalysis in Pyrrolidine Construction

Chiral catalysts play a pivotal role in the enantioselective synthesis of pyrrolidines. Organocatalysis has emerged as a powerful strategy, with chiral pyrrolidine-based catalysts themselves being used to promote asymmetric transformations. nih.gov For instance, prolinamide organocatalysts have been employed in the Michael addition of aldehydes to β-nitroalkenes. nih.gov

Transition metal catalysis also offers a range of enantioselective methods. Chiral N,N'-dioxide–nickel(II) complexes have been used in the catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles to afford optically active 3,2'-pyrrolinyl spirooxindoles with excellent diastereo- and enantioselectivities. google.com

Biocatalysis provides another avenue for chiral pyrrolidine synthesis. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the insertion of alkyl nitrenes into C(sp³)-H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity. acs.org

The table below presents examples of chiral catalysis in pyrrolidine construction.

Table 4: Chiral Catalysis in Pyrrolidine Construction| Catalyst Type | Reaction | Catalyst Example | Enantioselectivity | Ref. |

|---|---|---|---|---|

| Organocatalyst | Michael addition of aldehydes to β-nitroalkenes | D-prolinamides | High | nih.gov |

| Transition Metal | Conjugate addition/Schmidt-type rearrangement | Chiral N,N'-dioxide-Ni(II) complex | up to 98% ee | google.com |

| Biocatalyst | Intramolecular C(sp³)-H amination | Evolved Cytochrome P411 | up to 99:1 er | acs.org |

Diastereoselective and Enantioselective Methodologies

A variety of diastereoselective and enantioselective methodologies have been developed to synthesize highly functionalized and stereochemically defined pyrrolidines.

A highly diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. This one-pot operation can construct up to three stereogenic centers diastereoselectively.

The addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines is a highly diastereoselective method for forming 2-substituted pyrrolidines. This approach allows for the efficient preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines. mdpi.com

The table below summarizes some diastereoselective and enantioselective methodologies for pyrrolidine synthesis.

Table 5: Diastereoselective and Enantioselective Methodologies for Pyrrolidine Synthesis| Methodology | Description | Key Reagents/Intermediates | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Multicomponent Reaction | TiCl₄-catalyzed reaction of phenyldihydrofuran, N-tosyl imino ester, and silanes. | Optically active phenyldihydrofuran | High diastereoselectivity | |

| Grignard Addition | Addition to chiral γ-chlorinated N-tert-butanesulfinyl imines. | Chiral N-tert-butanesulfinyl imine | High diastereoselectivity | mdpi.com |

Kinetic Resolutions and Chiral Separation Techniques

The synthesis of enantiomerically pure 2-arylpyrrolidines, such as this compound, often relies on the separation of racemic mixtures. Kinetic resolution and chiral separation are principal strategies to achieve this.

In kinetic resolution , two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org This method's effectiveness is based on the differing chemical properties of the racemic starting materials rather than the physical properties of diastereomeric products. wikipedia.org Dynamic kinetic resolution (DKR) is an advanced form of this technique where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer.

One studied method for the asymmetric synthesis of 2-substituted pyrrolidines involves the dynamic resolution of racemic 2-lithiopyrrolidines. nih.gov This is achieved through electrophilic substitution in the presence of a chiral ligand. nih.gov The organolithium compounds can be generated via tin-lithium exchange from tributylstannane precursors or by deprotonation of N-(tert-butyloxycarbonyl)pyrrolidine (N-Boc-pyrrolidine) with sec-butyllithium. nih.gov For N-alkyl derivatives, the resolution can occur near room temperature, and the choice of chiral ligand determines which enantiomer of the product is formed. nih.gov In the case of N-Boc-2-lithiopyrrolidine, the enantioselectivity results from a kinetic resolution process. nih.gov

Acylative kinetic resolution is another effective technique. For instance, racemic methyl-substituted cyclic amines have been resolved using active esters of 2-phenoxypropanoic acid. rsc.org The ester derived from (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide has proven to be a highly selective acylating agent. rsc.org

Chiral separation techniques physically separate enantiomers. High-performance liquid chromatography (HPLC) is a dominant method, often employing a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govcanberra.edu.au

Chiral Stationary Phase (CSP) HPLC: This technique uses a column containing a chiral material that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. nih.govcanberra.edu.au For example, Chiralpak IA and Chiralpak IB columns, which are tris-(3,5-dimethylphenylcarbamate) derivatives of amylose and cellulose respectively, have been used to resolve racemic piperidine-2,6-dione analogues, which are structurally related to the pyrrolidine class. canberra.edu.au

Chiral Mobile Phase Additive (CMPA) HPLC: In this method, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the analyte enantiomers. researchgate.net These complexes can then be separated on a standard achiral column. researchgate.net For example, a system using copper(II) acetate (B1210297) and N,N-dimethyl-L-phenylalanine as chiral additives has been successfully used to separate the enantiomers of 2-hydroxyglutarate on an ODS (octadecyl silica) column. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often using cyclodextrins as chiral selectors in the running buffer. nih.gov

Table 1: Examples of Kinetic Resolution Methods for Pyrrolidine and Related Amines This table is interactive. You can sort and filter the data.

| Method Type | Substrate | Reagent/Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Racemic 2-lithiopyrrolidines | Chiral ligand | Highly enantioselective electrophilic substitutions. | nih.gov |

| Acylative Kinetic Resolution | Racemic 2-methylpiperidine | (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | High stereoselectivity (s = 73) at -40 °C in toluene. | rsc.org |

| Asymmetric Deprotonation | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (-)-sparteine | Highly selective kinetic resolution by deprotonating one enantiomer. | nih.gov |

| 'Clip-Cycle' Kinetic Resolution | Racemic 2- and 3-substituted cyclisation precursors | Chiral Phosphoric Acid (R)-TRIP | Kinetic resolution occurred with up to 90% ee and s=122. | whiterose.ac.uk |

Biocatalytic Approaches to Chiral Pyrrolidines

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral pyrrolidines. acs.org These methods leverage the catalytic power of enzymes to perform complex chemical transformations with high efficiency and enantioselectivity. nih.govcaltech.edu

A prominent biocatalytic strategy involves the intramolecular C(sp³)–H amination of organic azides to construct the pyrrolidine ring. nih.govresearchgate.netescholarship.org Researchers have successfully engineered variants of cytochrome P450 enzymes, specifically cytochrome P411, for this purpose. acs.orgcaltech.edu Directed evolution led to the development of the P411-PYS-5149 variant, which catalyzes the insertion of an alkyl nitrene into C(sp³)–H bonds. researchgate.netescholarship.org This "new-to-nature" enzymatic reaction builds the chiral pyrrolidine core from simple azide (B81097) precursors with good to moderate efficiency and high selectivity, achieving up to 74% yield and an enantiomeric ratio (er) of 99:1. acs.org

The general mechanism involves an enzyme-catalyzed intramolecular insertion of nitrene intermediates into C-H bonds. nih.gov This approach is significant as it represents the first instance of enzymatic intramolecular alkyl nitrene C(sp³)–H insertion reactions. acs.org The enantioselectivity of the reaction is believed to be controlled by the specific binding orientation of the substrate within the enzyme's active site. nih.gov

These biocatalytic platforms provide a concise route for preparing chiral N-heterocyclic building blocks that are valuable for synthetic chemistry and drug discovery. nih.gov Furthermore, these enzymatic aminations can be integrated with other biocatalytic reactions to rapidly build molecular complexity under mild conditions. acs.orgcaltech.edu

Table 2: Performance of Engineered Cytochrome P411 in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

| Enzyme Variant | Reaction Type | Substrate Type | Max Yield | Max Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| P411-PYS-5149 | Intramolecular C(sp³)–H Amination | Organic Azides | 74% | 99:1 | acs.org |

| P411-INS-5151 | Intramolecular C(sp³)–H Amination | Aryl Azides | Moderate | Good | acs.org |

Post-Synthetic Functionalization and Derivatization

Once the this compound core is synthesized, its chemical utility can be expanded through various post-synthetic modifications. These transformations target the pyrrolidine nitrogen, the halogenated phenyl ring, or involve the introduction of new substituents.

Chemical Transformations of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a key handle for functionalization. safrole.com It readily undergoes N-alkylation and N-acylation reactions. safrole.com For N-Boc protected pyrrolidines, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to liberate the free secondary amine for further modification. researchgate.net

The free nitrogen can then be derivatized through various coupling reactions. For example, amide bond formation can be achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a carboxylic acid and a base such as DIPEA (N,N-Diisopropylethylamine). researchgate.net This allows for the attachment of a wide range of molecular fragments to the pyrrolidine nitrogen.

Modifications of the Halogenated Phenyl Moiety

The 3-chloro-2-fluorophenyl group offers multiple sites for modification, primarily through cross-coupling reactions that target the carbon-halogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. researchgate.net

In a Suzuki coupling, the chloro or fluoro substituent on the phenyl ring can be replaced by an aryl or vinyl group from a boronic acid or boronate ester precursor. researchgate.net A typical catalytic system for such a transformation involves a palladium source like palladium(II) acetate (Pd(OAc)₂), a phosphine (B1218219) ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.net These reactions are often performed in a mixture of an organic solvent and water. researchgate.net Such late-stage functionalization is a valuable strategy in drug discovery for rapidly generating analogues with diverse properties. The relative reactivity of C-Cl vs. C-F bonds can often be tuned by the choice of catalyst and reaction conditions to achieve selective functionalization.

Regioselective Introduction of Additional Substituents

Introducing additional substituents onto the pyrrolidine ring or the phenyl moiety in a controlled, regioselective manner is crucial for fine-tuning the molecule's properties.

For the pyrrolidine ring, direct C-H functionalization methods are emerging as powerful tools. rsc.orgnih.gov These reactions can install new groups at the α-position to the nitrogen. rsc.org For instance, direct α-arylation of pyrrolidine has been achieved in a one-pot method using a quinone monoacetal as an oxidizing agent and DABCO (1,4-Diazabicyclo[2.2.2]octane) as a base. rsc.org

For the phenyl ring, electrophilic aromatic substitution reactions can introduce new groups, but the regiochemical outcome is dictated by the directing effects of the existing substituents (the pyrrolidinyl group, chlorine, and fluorine). youtube.com The pyrrolidinyl group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The interplay of these electronic effects will determine the position of substitution. Computational studies can often help predict the most likely site of reaction. youtube.com Alternatively, directed ortho-metalation, where the pyrrolidine nitrogen or another functional group directs a strong base to deprotonate a specific ortho-position on the phenyl ring, can provide high regioselectivity for introducing new electrophiles.

Advanced Spectroscopic and Structural Elucidation of 2 3 Chloro 2 Fluorophenyl Pyrrolidine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. For 2-(3-chloro-2-fluorophenyl)pyrrolidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a complete structural assignment.

High-Field ¹H and ¹³C NMR for Complex Structural Assignment

High-field ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural analysis. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the substituted phenyl group. The pyrrolidine protons will appear as complex multiplets due to spin-spin coupling. The methine proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, is anticipated to resonate downfield. The protons on the C3, C4, and C5 positions of the pyrrolidine ring will have characteristic chemical shifts influenced by their proximity to the nitrogen and the C2 substituent. The aromatic protons will exhibit a distinct splitting pattern based on their positions relative to the chloro and fluoro substituents.

The ¹³C NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The carbons of the phenyl ring will resonate in the aromatic region (typically δ 110-160 ppm), with their precise shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon atom attached to the fluorine (C2') will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the C2 carbon being the most downfield due to its attachment to the phenyl ring and the nitrogen atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 4.2 - 4.4 | t | J = 8.0 |

| H-3α, H-3β | 1.8 - 2.1 | m | |

| H-4α, H-4β | 1.6 - 1.9 | m | |

| H-5α, H-5β | 3.0 - 3.3 | m | |

| NH | 2.5 - 3.5 | br s | |

| H-4' | 7.1 - 7.2 | t | J = 8.0 |

| H-5' | 7.3 - 7.4 | m |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 60 - 65 |

| C-3 | 25 - 30 |

| C-4 | 22 - 27 |

| C-5 | 46 - 50 |

| C-1' | 135 - 140 |

| C-2' | 155 - 160 (d, ¹JCF ≈ 245 Hz) |

| C-3' | 120 - 125 (d, ²JCF ≈ 15 Hz) |

| C-4' | 128 - 132 |

| C-5' | 124 - 128 |

¹⁹F NMR for Fluorine Chemical Environment Profiling

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The position of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing a chlorine atom in the ortho position. The fluorine signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. sigmaaldrich.com For this compound, cross-peaks will be observed between adjacent protons on the pyrrolidine ring (H-2 with H-3, H-3 with H-4, and H-4 with H-5), confirming their connectivity. Correlations between the aromatic protons will also be visible, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the H-2 proton and the carbons of the phenyl ring (C-1' and C-6') would confirm the attachment of the pyrrolidine ring to the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. nih.gov Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is invaluable for determining the stereochemistry of the molecule. For derivatives of this compound with stereocenters, NOESY can be used to establish the relative configuration of substituents.

Mass Spectrometry for Detailed Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, can reveal structural details.

Elucidation of Characteristic Fragmentation Pathways via ESI-MS/MS and EI-MS

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common methods for generating ions in mass spectrometry, each providing complementary fragmentation information.

ESI-MS/MS: ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺. In tandem mass spectrometry (MS/MS), these parent ions are selected and fragmented to produce a characteristic pattern of daughter ions. For this compound, a primary fragmentation pathway is expected to be the cleavage of the C-N bond in the pyrrolidine ring, leading to the loss of the phenyl group or fragmentation of the pyrrolidine ring itself.

EI-MS: EI is a "harder" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. The molecular ion (M⁺˙) is often observed. A characteristic fragmentation pattern for 2-arylpyrrolidines under EI conditions involves the cleavage of the bond between the pyrrolidine ring and the aromatic ring. The resulting fragments can provide confirmation of both the pyrrolidine and the substituted phenyl moieties. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 200.06 | 130.01 | C₄H₈N |

Predicted EI-MS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Fragment |

|---|---|

| 199/201 | Molecular Ion [M]⁺˙ |

| 129/131 | [ClC₆H₃F]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₁ClFN, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Calculated HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

X-ray Crystallography for Definitive Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

For a chiral molecule like this compound, single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining its absolute configuration. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, and from that, the atomic positions are determined.

In the case of chiral molecules, specialized techniques in SC-XRD, often involving the analysis of anomalous dispersion effects, allow for the assignment of the absolute configuration (R or S) at the stereocenter(s). researchgate.netrsc.org This is crucial for understanding its biological activity and interaction with other chiral molecules.

Conformational analysis is another key aspect revealed by SC-XRD. The pyrrolidine ring can adopt various puckered conformations (e.g., envelope or twist). The crystal structure would reveal the preferred conformation in the solid state, which is influenced by the steric and electronic effects of the bulky 3-chloro-2-fluorophenyl substituent. For instance, studies on other substituted pyrrolidines have shown how different substituents dictate the ring's pucker and the orientation of the substituent relative to the ring. mdpi.comresearchgate.net

If a crystal structure were available for this compound, a data table summarizing the key crystallographic parameters would be generated, similar to the example below which is a hypothetical representation.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClFN |

| Formula Weight | 200.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 18.765(7) |

| β (°) | 98.54(3) |

| Volume (ų) | 1020.9(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

| Absolute Configuration | Determined (e.g., R) |

| Pyrrolidine Conformation | e.g., Envelope on Cγ |

Note: The data in this table is hypothetical and serves as an illustration of what would be reported from a single crystal X-ray diffraction study.

Analysis of Hydrogen Bonding and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This arrangement, known as the supramolecular structure, is governed by a network of non-covalent interactions. mdpi.commdpi.com

For this compound, the secondary amine (N-H) group of the pyrrolidine ring is a potent hydrogen bond donor. It would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules. nih.gov The fluorine and chlorine atoms, while primarily thought of as electron-withdrawing, can also act as weak hydrogen bond acceptors (N-H···F or N-H···Cl). mdpi.commostwiedzy.pl

The analysis of the crystal packing would reveal these hydrogen bonding motifs, which can lead to the formation of chains, dimers, or more complex three-dimensional networks. mdpi.commdpi.com For example, in the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net Similar motifs could be anticipated for the title compound.

Other supramolecular interactions, such as C-H···π interactions involving the phenyl ring, and halogen bonds involving the chlorine atom, could also play a significant role in stabilizing the crystal packing. mdpi.combiointerfaceresearch.com The study of these interactions is crucial for understanding the physical properties of the material and for crystal engineering.

A detailed analysis would typically include a table of significant intermolecular interactions, as hypothetically illustrated below.

Interactive Table: Hypothetical Hydrogen Bonding and Supramolecular Interactions for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry Operation of Acceptor |

| N-H···F | 0.91 | 2.25 | 3.12 | 160 | 1-x, 1/2+y, 1/2-z |

| C-H···Cl | 0.98 | 2.85 | 3.75 | 155 | x, 1+y, z |

| C-H···π (centroid) | 0.97 | 2.90 | 3.65 | 135 | -x, 1-y, -z |

Note: This table is a hypothetical representation of the types of data that would be presented. The values and interactions are for illustrative purposes only.

Computational and Theoretical Studies on 2 3 Chloro 2 Fluorophenyl Pyrrolidine

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to elucidating the electronic structure and related properties of a molecule. These in silico techniques are crucial for predicting molecular behavior and characteristics before engaging in potentially costly and time-consuming laboratory experiments.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy state of the molecule. For 2-(3-Chloro-2-fluorophenyl)pyrrolidine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a detailed three-dimensional structure.

In analogous structures, such as substituted pyrrolidines and chlorophenyl derivatives, DFT has been successfully used to predict their geometries. For instance, in a study on a complex triazole derivative containing a pyrrolidine (B122466) ring, DFT calculations revealed that the pyrrolidine ring adopts a non-planar conformation due to the sp³ hybridization of its carbon atoms. nih.gov Similarly, for this compound, the pyrrolidine ring would be expected to exhibit an envelope or twist conformation. The calculations would also define the rotational barrier and the most stable orientation of the 3-chloro-2-fluorophenyl group relative to the pyrrolidine ring.

A summary of key molecular properties for this compound, as found in public databases, is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClFN |

| Molecular Weight | 199.65 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem CID 67174407. nih.gov |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. wikipedia.orgwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These indices provide a quantitative framework for understanding the chemical behavior of this compound. scienceopen.com

Table of Conceptual DFT Reactivity Indices

| Reactivity Index | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. scienceopen.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. scienceopen.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. scienceopen.com |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov |

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring. The LUMO would likely be localized on the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scienceopen.comresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites. They are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative fluorine, chlorine, and nitrogen atoms. scienceopen.comresearchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-poor and represent electrophilic sites vulnerable to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the pyrrolidine ring. bhu.ac.in

Green Regions: These areas represent neutral or zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites, complementing the information derived from FMO analysis and guiding the understanding of intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pyrrolidine ring and the rotation around the C-C bond connecting it to the phenyl ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable low-energy conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure using quantum mechanical or molecular mechanics methods.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. acs.org By simulating the movements of atoms and bonds according to the laws of physics, MD can explore the conformational landscape of the molecule in a simulated environment (e.g., in a solvent like water). This provides insights into how the molecule behaves in solution, including its flexibility, average conformation, and the time it spends in different states. For complex systems, such as a molecule interacting with a biological target, MD simulations are crucial for understanding the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

In Silico Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are frequently used to predict various spectroscopic properties of molecules. nih.gov These computational predictions are highly valuable for interpreting experimental spectra or for providing a reference when experimental data is unavailable.

Calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts (δ) for ¹H and ¹³C atoms and coupling constants (J).

Comparing the computed spectra with experimentally obtained spectra serves as a powerful method for validating the accuracy of the computational model and confirming the molecular structure. nih.gov

Ligand-Based and Structure-Based Molecular Modeling

Molecular modeling is a critical component of modern drug discovery and is broadly divided into ligand-based and structure-based approaches. Both are applicable to the study of this compound and its derivatives.

Ligand-Based Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures or properties often have similar biological activities.

Pharmacophore Modeling: A pharmacophore model for a series of active compounds containing the this compound scaffold could be generated. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized analogs.

Structure-Based Modeling: This powerful method is employed when the 3D structure of the target protein is available. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. Derivatives of this compound have been identified as core components of potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key target in cancer therapy. acs.org In a structure-based design approach, the this compound moiety can be "docked" into the p53-binding pocket of MDM2. The model would show the 3-chloro-2-fluorophenyl group projecting into a specific hydrophobic pocket of the protein, highlighting key interactions that contribute to its binding affinity. acs.org Such studies are instrumental in lead optimization, guiding chemical modifications to enhance potency and selectivity. nih.gov

Chemical Reactivity, Mechanism, and Synthetic Utility of 2 3 Chloro 2 Fluorophenyl Pyrrolidine

Reaction Mechanism Studies and Pathway Elucidation

Detailed mechanistic studies on systems closely related to 2-(3-chloro-2-fluorophenyl)pyrrolidine, particularly those where the pyrrolidine (B122466) is part of a larger catalytic framework, have provided significant insights into its reactive behavior. Research on tert-leucine-derived thiourea (B124793) organocatalysts, which incorporate a pyrrolidine scaffold, has elucidated a sophisticated reaction pathway for the enantioselective dearomatization of diazaheterocycles. researchgate.net

The proposed mechanism is centered on anion-binding catalysis, where the catalyst facilitates the nucleophilic addition of phosphites to N-benzoyliminium chlorides generated in situ. researchgate.net Mechanistic investigations suggest the formation of a highly ordered supramolecular complex as the key to stereocontrol. researchgate.net Experimental and computational data support a model where two thiourea catalyst molecules coordinate with a single chloride ion, creating a C2-symmetric chiral pocket. researchgate.net

This supramolecular assembly then binds the N-benzoyliminium cation through a series of noncovalent interactions, including hydrogen bonds and crucial π-type interactions between the aryl groups of the catalyst and the substrate. researchgate.net The insertion of the iminium ion into this chiral groove occurs in a stereodefined manner, effectively shielding one prochiral face of the substrate from nucleophilic attack and exposing the other, which dictates the stereochemical outcome of the reaction. researchgate.net The low solubility of the iminium salts is thought to favor the formation of this catalytically relevant 2:1:1 catalyst-chloride-iminium complex. researchgate.net

Table 1: Key Steps in the Proposed Catalytic Cycle

| Step | Description | Key Interactions |

|---|---|---|

| 1. Catalyst-Anion Binding | Two molecules of the pyrrolidine-based thiourea catalyst bind to a chloride anion. | Hydrogen bonding between thiourea N-H groups and the chloride ion. |

| 2. Supramolecular Complex Formation | The 2:1 catalyst-chloride complex forms a C2-symmetric chiral groove. | Antiparallel orientation of the two thiourea molecules. |

| 3. Substrate Binding | The N-benzoyliminium cation is bound within the chiral groove of the supramolecular complex. | π-π stacking interactions between the aromatic rings of the substrate and catalyst. |

| 4. Stereoselective Nucleophilic Attack | The nucleophile (e.g., a silyl (B83357) phosphite) attacks the exposed face of the iminium ion. | Steric hindrance from the catalyst complex directs the attack. |

| 5. Product Release & Catalyst Regeneration | The product is released, and the catalyst is regenerated to re-enter the catalytic cycle. | The catalyst aggregate is reformed after product formation. |

Data sourced from mechanistic studies on related pyrrolidine-thiourea organocatalysts. researchgate.net

Stereochemical Influence on Reactivity

The stereochemistry of the this compound moiety is paramount to its function, profoundly influencing the reactivity and efficacy of the molecules it constitutes. The rigid, cyclic structure of the pyrrolidine ring, combined with the specific spatial arrangement of the substituted phenyl group, creates a distinct three-dimensional architecture that is critical for molecular recognition and catalysis. nih.gov

In the context of organocatalysis, the stereochemistry of the pyrrolidine scaffold is directly responsible for the enantioselectivity of the catalyzed reaction. Studies on related catalysts show that the pyrrolidine ring's conformation dictates the orientation of the attached catalytic groups (like thiourea) and, consequently, the geometry of the chiral pocket that directs the substrate. researchgate.net Altering the substituents on the pyrrolidine or the attached aryl groups can lead to a significant decrease in stereochemical control, underscoring the precise structural requirements for effective enantioinduction. researchgate.net

This stereochemical influence is also powerfully demonstrated in its application as a building block for pharmaceuticals. In the development of potent spirooxindole inhibitors of the MDM2-p53 protein-protein interaction, the (3’R,4’S,5’R) configuration of the pyrrolidine core, which includes a 4'-(3-chloro-2-fluorophenyl) substituent, is essential for high-affinity binding. researchgate.netresearchgate.net Molecular modeling reveals that the 3-chloro-2-fluorophenyl group projects specifically into the Leu26 binding pocket of the MDM2 protein. researchgate.netresearchgate.net This precise orientation, governed by the molecule's rigid stereochemistry, is a key determinant of its potent biological activity. Any deviation from this specific stereochemical arrangement would likely result in a dramatic loss of binding affinity and therapeutic efficacy.

Application as a Chiral Building Block in Advanced Organic Synthesis

The unique structural and stereochemical features of this compound make it a valuable chiral building block for advanced organic synthesis. bg.ac.rsnist.gov Its pre-defined stereochemistry and reactive handles allow for its incorporation into a variety of complex molecular architectures.

The compound serves as an ideal starting point for the synthesis of complex heterocyclic systems, most notably in the field of drug discovery. An important example is its use in the creation of a new class of spirooxindole MDM2 inhibitors. researchgate.netresearchgate.net In this synthesis, the this compound scaffold acts as the central core. The synthetic route involves a multi-component reaction that constructs the intricate spiro[pyrrolidine-3,3'-oxindole] system, where the pyrrolidine nitrogen and specific carbons serve as key points for annulation and substitution. researchgate.netresearchgate.net The resulting molecules, such as the clinical candidate AA-115/APG-115, feature the 3-chloro-2-fluorophenyl group as one of the critical pharmacophores responsible for potent inhibition of the MDM2-p53 interaction. researchgate.net This demonstrates the utility of the title compound as a foundational element for building highly complex and biologically significant heterocyclic structures.

Table 2: Synthetic Utility in Spirooxindole Synthesis

| Feature of Building Block | Role in Final Molecule | Reference |

|---|---|---|

| Pyrrolidine Ring | Forms the central core of the spirocyclic system. | researchgate.netresearchgate.net |

| 3-Chloro-2-fluorophenyl Group | Acts as a key pharmacophore, binding to the Leu26 pocket of the MDM2 protein. | researchgate.netresearchgate.net |

The pyrrolidine framework is a privileged scaffold for the development of chiral organocatalysts and ligands. While direct examples using the 2-(3-chloro-2-fluorophenyl) substitution are specific, the principles are well-established with closely related structures. Pyrrolidine-based thioureas have emerged as powerful anion-binding catalysts. researchgate.net In these systems, the pyrrolidine unit serves as the chiral backbone, to which the catalytically active thiourea moiety is attached. The substituents on the phenyl ring are critical for fine-tuning the catalyst's electronic properties and steric environment. researchgate.net For instance, the inclusion of electron-withdrawing groups on the aryl fragment can enhance the acidity of the thiourea N-H protons, improving catalytic performance. researchgate.net The 3-chloro and 2-fluoro substituents on the phenyl ring of the title compound would similarly modulate these properties, suggesting its potential as a component in the design of new, highly efficient organocatalysts for asymmetric synthesis.

While the primary applications of this compound have been in medicinal chemistry, the core pyrrolidine structure is highly relevant in materials science, particularly in the development of organic electronics. rsc.org Pyrrolidine derivatives are widely used to functionalize fullerenes (e.g., C60 and C70) through a [2+3] cycloaddition reaction, yielding compounds known as fulleropyrrolidines. researchgate.netresearchgate.net

These fulleropyrrolidines are key components in organic solar cells, where they act as electron acceptors or as buffer layers to modify electrode work functions. researchgate.netasme.orgnih.gov The functionalization of fullerenes with pyrrolidine rings improves their solubility and processability and allows for the tuning of their electronic properties, such as their conductivity and HOMO/LUMO energy levels. researchgate.netasme.org For example, fulleropyrrolidines have been successfully used as cathode-independent buffer layers in polymer solar cells, enabling power conversion efficiencies exceeding 8.5% with a variety of metal electrodes. researchgate.netnih.gov Although this compound itself has not been explicitly reported in this context, its structure is analogous to the precursors used for these applications. Its specific electronic substituents (chloro- and fluoro-) could offer a novel way to tune the properties of fulleropyrrolidines for next-generation organic electronic devices.

Intellectual Property and Patent Landscape Analysis

Review of Patented Synthetic Routes to 2-(3-Chloro-2-fluorophenyl)pyrrolidine and Related Scaffolds

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant area of focus in pharmaceutical process chemistry. Patented methods often highlight novel approaches that offer high yields, scalability, and stereocontrol. While patents specifically detailing the synthesis of this compound are highly specific, the broader patent literature for 2-substituted pyrrolidines reveals several key strategies applicable to this and related scaffolds.

A common patented approach involves the asymmetric synthesis from prochiral precursors. One such method is the enantioselective lithiation of N-Boc-pyrrolidine, followed by a palladium-catalyzed Negishi coupling to introduce the aryl group. google.com However, this particular method can be limited by the high cost and availability of certain chiral reagents like (+)-sparteine. google.com

Another patented strategy focuses on the addition of Grignard reagents to γ-chloro-N-tert-butanesulfinyl aldimine, followed by a base-catalyzed cyclization. google.com This approach is advantageous as it allows for the synthesis of either diastereomer of the 2-substituted pyrrolidine (B122466) by selecting the appropriate chiral starting material. google.com A key aspect of many patents in this area is the effective control of diastereoselectivity, which can often be achieved by the careful selection of a reducing agent. google.com For instance, switching from LiBHEt3 to diisobutylaluminum-hydride (DIBAL-H) can invert the stereochemical outcome with high selectivity. google.com

The classical method of resolving a racemic mixture via diastereoselective salt formation is also described in the patent literature, though it is often presented as a less efficient alternative due to its theoretical maximum yield of 50%. google.com

| Synthetic Strategy | Key Features | Patent Focus |

| Asymmetric lithiation / Cross-coupling | Enantioselective introduction of the aryl group. | Novel catalysts and chiral mediators (e.g., (-)-sparteine). google.com |

| Chiral auxiliary-guided cyclization | Use of removable chiral groups (e.g., N-tert-butanesulfinyl) to direct stereochemistry. | Versatility in producing different diastereomers. google.com |

| Diastereoselective Reduction | Control of stereochemistry through the choice of reducing agent. | Specific reagents and reaction conditions for high diastereoselectivity (e.g., >99%). google.com |

| Classical Resolution | Separation of enantiomers from a racemic mixture. | Often cited as a benchmark or less desirable alternative due to lower theoretical yield. google.com |

Analysis of Claims Pertaining to Chemical Processes and Intermediates

Patent protection for chemical entities extends beyond the final compound to encompass the specific processes and key intermediates used in their synthesis. upcounsel.com This strategy creates a robust intellectual property barrier, making it more difficult for competitors to design alternative, non-infringing manufacturing routes.

Process Claims: These claims define the specific steps, conditions, and reagents used to produce a compound. patentpc.com For a molecule like this compound, process claims might cover:

Specific Reagents: The use of a novel catalyst or a specific reducing agent to achieve high stereoselectivity. google.com

Reaction Conditions: Patented processes often specify particular temperature ranges, pressures, or solvent systems that are critical for optimizing yield and purity. google.com

Order of Steps: A unique sequence of reactions that leads to a more efficient synthesis.

Intermediate Claims: Patents are frequently filed on novel chemical intermediates that are formed during the synthetic sequence. upcounsel.comspruson.com An intermediate in the synthesis of this compound could be, for example, a specific γ-chloro-N-sulfinyl aldimine precursor. google.com The patentability of such intermediates often hinges on demonstrating their utility, which is typically their role in producing the final, useful product. wm.edu The law does not require that an intermediate be isolated in a stable or permanent form to be patentable. patentek.com Protecting key intermediates can effectively block competitors from using the same synthetic pathway. upcounsel.com

| Claim Type | Scope of Protection | Example for Pyrrolidine Synthesis |

| Process Claim | A specific method of manufacture. patentpc.com | A method for producing enantiomerically enriched this compound using a specific chiral auxiliary and reducing agent. google.com |

| Intermediate Claim | A novel compound used as a building block in a larger synthesis. spruson.com | A claim to a novel N-protected γ-aminoaldehyde precursor to the target pyrrolidine. |

| Product-by-Process Claim | A product defined by the process used to create it. patentpc.com | This compound when produced by a novel, patented asymmetric cyclization method. |

Strategies for Patent Protection of Novel Pyrrolidine Derivatives

A comprehensive intellectual property strategy is essential to protect the significant investment required for drug discovery and development. bailey-walsh.com For novel pyrrolidine derivatives, this involves creating multiple layers of patent protection. bailey-walsh.com

A foundational element is the composition of matter patent, which covers the novel chemical compound itself. drugpatentwatch.com This is the broadest form of protection, as it prevents others from making, using, or selling the compound for any purpose. upcounsel.com To be successful, the patent application must demonstrate that the new compound is novel, non-obvious, and useful. drugpatentwatch.com

Beyond the core compound, a robust strategy includes filing patents on:

New Formulations: Developing and patenting new formulations, such as those with improved stability or bioavailability, can extend market exclusivity. nih.govrsc.org

Polymorphs: Different crystalline forms (polymorphs) of a compound can be patented separately if they exhibit novel and advantageous properties. upcounsel.comnih.gov Early discovery and patenting of polymorphs is a crucial defensive strategy. nih.gov

Methods of Use: If a known pyrrolidine derivative is found to be effective for a new therapeutic indication, this new use can be patented. drugpatentwatch.com These "method of use" patents can be a powerful tool for extending a product's commercial life. drugpatentwatch.com

Synthetic Methods and Intermediates: As discussed previously, patenting the manufacturing process and key intermediates creates a "patent thicket" that makes it difficult for competitors to enter the market. bailey-walsh.com

Developing a strong patent portfolio requires close collaboration between scientists and patent attorneys to identify all patentable aspects of an invention, from the core molecule to its various applications and manufacturing methods. nih.gov Starting with a provisional patent application can be a strategic first step, securing an early priority date while allowing time to gather additional data before filing a full application. bailey-walsh.com

Emerging Research Directions and Future Outlook for 2 3 Chloro 2 Fluorophenyl Pyrrolidine

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of 2-(3-chloro-2-fluorophenyl)pyrrolidine and its derivatives, future research will likely prioritize the development of methodologies that are safer, more efficient, and utilize renewable resources.

Key areas of innovation are expected to include:

Catalytic Hydrogenation: The development of novel, highly efficient catalysts for the asymmetric hydrogenation of corresponding pyrrole (B145914) precursors could provide a more direct and atom-economical route to the desired enantiomer of this compound. This would reduce the need for chiral resolutions, which are often wasteful.

Biocatalysis: The use of enzymes, such as imine reductases or transaminases, offers a highly selective and environmentally benign alternative to traditional chemical reagents. Future research may focus on engineering enzymes specifically for the synthesis of this pyrrolidine (B122466) derivative, operating under mild aqueous conditions.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters and minimizing waste.

Use of Greener Solvents: A shift away from hazardous organic solvents towards more sustainable alternatives like water, supercritical CO2, or bio-derived solvents is a central tenet of green chemistry. mdpi.com Research will likely explore the feasibility of conducting the synthesis of this compound in these greener media.

A comparative table of potential green synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High atom economy, potential for high enantioselectivity. | Development of novel, non-precious metal catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering for specific substrate recognition. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, ease of scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Solubility studies and reaction optimization in alternative solvent systems. |

Advanced Characterization Techniques for Dynamic Processes

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for its application in medicinal chemistry, particularly in the design of potent inhibitors. nih.gov Advanced analytical techniques are essential for probing these dynamic processes.

Future research will likely employ a combination of the following techniques:

Variable Temperature NMR (VT-NMR): This technique can be used to study the conformational flexibility of the pyrrolidine ring and the rotational barrier of the phenyl group. This information is vital for understanding how the molecule binds to its biological targets.

2D NMR Techniques (NOESY, ROESY): These experiments provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformation of the molecule in solution. acs.org

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral centers and study conformational changes in solution.

Mass Spectrometry with Ion Mobility: This powerful technique allows for the separation of ions based on their size and shape, providing information about the conformational landscape of the molecule in the gas phase.

These experimental techniques, when coupled with computational modeling, can provide a detailed picture of the molecule's dynamic behavior.

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govmdpi.com For this compound, theoretical predictions can guide the synthesis of new derivatives and identify potential new applications.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov This can help in understanding its reaction mechanisms and in designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the molecule's conformational dynamics and its interactions with biological targets, such as proteins or nucleic acids. nih.gov This is particularly relevant for its role in the development of MDM2 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of related compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives of this compound.

A table summarizing the potential applications of theoretical predictions is provided below:

| Theoretical Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic data. | Reaction mechanism elucidation, catalyst design. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding affinities, solvation effects. | Drug design, understanding protein-ligand interactions. |

| QSAR | Biological activity based on molecular descriptors. | Lead optimization, virtual screening of compound libraries. |

The continued development and application of these emerging research directions will undoubtedly unlock the full potential of this compound and its derivatives in various scientific fields.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3-Chloro-2-fluorophenyl)pyrrolidine?

The synthesis typically involves coupling reactions between pyrrolidine derivatives and halogenated aryl precursors. For example, in PROTAC-related studies, a multi-step approach is employed:

- Step 1 : React 3-chloro-2-fluorophenylboronic acid with a pyrrolidine scaffold under Suzuki-Miyaura coupling conditions to form the core structure.

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel) and characterize using LC-MS (e.g., observed m/z 1012.30 for a related compound ).

- Step 3 : Optimize yields (e.g., 41% reported in PROTAC synthesis) by controlling reaction temperature and stoichiometry .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight and purity (e.g., >98% purity achieved for PROTAC derivatives ).

- Nuclear Magnetic Resonance (NMR) : Resolve stereochemistry and verify substituent positions (e.g., 1H/13C NMR for pyrrolidine ring protons ).

- X-ray Crystallography : Use programs like SHELX for structural refinement, particularly for resolving chiral centers in spirocyclic derivatives .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Segregate contaminated materials and consult institutional guidelines for hazardous waste (e.g., absorb spills with diatomaceous earth ).

- Ecological Precautions : Prevent entry into waterways due to unknown bioaccumulation potential .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound complexes?

- Data Collection : Employ high-resolution X-ray diffraction (e.g., SHELXL for small-molecule refinement ).

- Challenges : Address twinning or low-resolution data by using iterative refinement cycles in SHELX. For example, spirocyclic derivatives may require anisotropic displacement parameter (ADP) adjustments to model thermal motion accurately .

- Validation : Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .

Q. How do researchers optimize structure-activity relationships (SAR) for this compound in drug discovery?

- Scaffold Modification : Introduce substituents (e.g., chloro, fluoro) to enhance target binding. For PROTACs, linker length and rigidity significantly impact degradation efficiency .

- Biological Assays : Use cell-based assays to measure IC50 values and compare with computational docking results (e.g., MDM2 binding affinity studies ).

- Data Interpretation : Apply multivariate analysis to correlate electronic effects (e.g., Hammett constants) with activity trends .

Q. How can conflicting biological activity data for derivatives of this compound be resolved?

- Orthogonal Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity or solvent effects (e.g., DMSO concentration impacts in PROTAC efficacy ).

- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity and rule off-target effects .

Q. What computational strategies aid in designing this compound-based inhibitors?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes (e.g., MDM2-p53 interface modeling ).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide halogen-bonding optimizations .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties early in design .

Q. What methodologies address the lack of ecological toxicity data for this compound?

- Read-Across Approaches : Extrapolate data from structurally similar compounds (e.g., chlorophenols ).

- In Silico Models : Apply ECOSAR or TEST software to estimate acute/chronic toxicity .

- Experimental Testing : Conduct Daphnia magna or algal growth inhibition assays under OECD guidelines .

Notes

- Citations : Evidence IDs (e.g., ) correspond to synthetic protocols, crystallography tools, or safety data.

- Excluded Sources : Commercial platforms (e.g., ) were omitted per guidelines.

- Methodological Focus : Answers emphasize experimental design, data validation, and analytical techniques over definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.